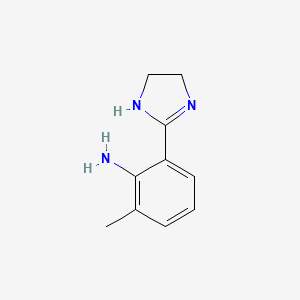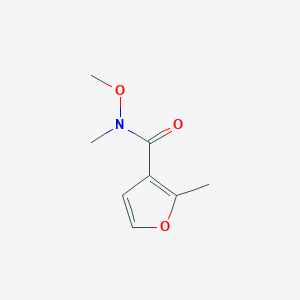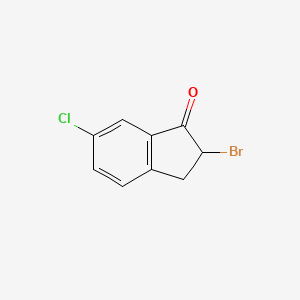
2-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
2-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one is a chemical compound with the molecular formula C9H6BrClO It is a derivative of indanone, characterized by the presence of bromine and chlorine atoms at the 2 and 6 positions, respectively
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one typically involves the bromination and chlorination of indanone derivatives. One common method includes the following steps:
Starting Material: Indanone is used as the starting material.
Bromination: The indanone is subjected to bromination using bromine (Br2) in the presence of a suitable solvent such as acetic acid or carbon tetrachloride. The reaction is typically carried out at room temperature or slightly elevated temperatures.
Chlorination: The brominated product is then chlorinated using chlorine gas (Cl2) or a chlorinating agent like thionyl chloride (SOCl2). This step is also performed in an appropriate solvent under controlled conditions to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, such as 2,3-dihydro-1H-inden-1-ol.
Oxidation Reactions: Oxidation can lead to the formation of more oxidized derivatives, such as 2,3-dihydro-1H-inden-1-one.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products with different functional groups replacing the bromine or chlorine atoms.
Reduction: Formation of alcohols or other reduced derivatives.
Oxidation: Formation of ketones or other oxidized derivatives.
科学的研究の応用
2-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: Researchers investigate its effects on biological systems to understand its potential therapeutic applications.
作用機序
The mechanism of action of 2-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and targets would vary based on the derivative and its intended use.
類似化合物との比較
Similar Compounds
- 2-Bromo-6-chloroindanone
- 2-Bromo-6-chloro-1-indanone
- 2-Bromo-6-chloro-indan-1-one
Uniqueness
2-Bromo-6-chloro-2,3-dihydro-1H-inden-1-one is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms. This combination of substituents can impart distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.
特性
分子式 |
C9H6BrClO |
|---|---|
分子量 |
245.50 g/mol |
IUPAC名 |
2-bromo-6-chloro-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C9H6BrClO/c10-8-3-5-1-2-6(11)4-7(5)9(8)12/h1-2,4,8H,3H2 |
InChIキー |
AXZQGZAKEHWUSJ-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)C2=C1C=CC(=C2)Cl)Br |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[2-(4-Tert-butylphenoxy)acetamido]benzamide](/img/structure/B8710155.png)
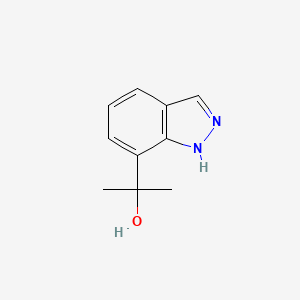
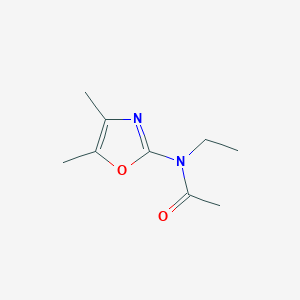
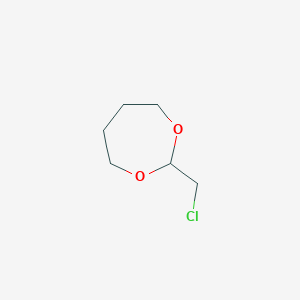
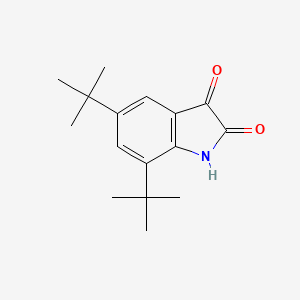
![3-[1,2,3]Triazol-2-yl-pyridine-2-carboxylic acid](/img/structure/B8710197.png)
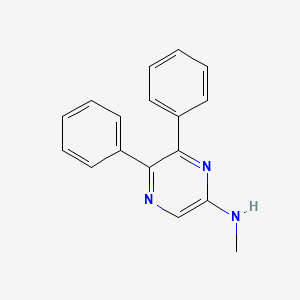
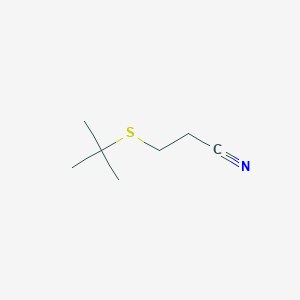
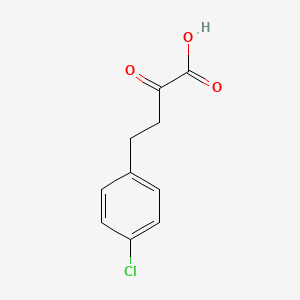
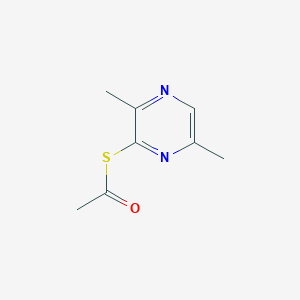
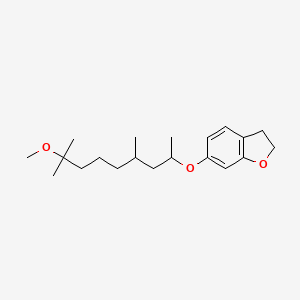
![N-Methoxy-N-methylthieno[3,2-c]pyridine-2-carboxamide](/img/structure/B8710231.png)
